(3-Fluorophenyl)(pyrrolidin-3-yl)methanone hydrochloride
Overview
Description
“(3-Fluorophenyl)(pyrrolidin-3-yl)methanone hydrochloride” is a chemical compound with the CAS Number: 1864060-56-9 . It has a molecular weight of 229.68 and its IUPAC name is (3-fluorophenyl) (pyrrolidin-3-yl)methanone hydrochloride . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H12FNO.ClH/c12-10-3-1-2-8 (6-10)11 (14)9-4-5-13-7-9;/h1-3,6,9,13H,4-5,7H2;1H . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
The compound is solid in physical form . Its molecular weight is 229.68 , and its molecular formula is C11H13ClFNO .Scientific Research Applications
Pharmacophore Design and Drug Development
Research on compounds with pyrrolidinyl and fluorophenyl groups has shown significant activity in the realm of pharmacophore design, particularly as inhibitors for various enzymes and receptors. For instance, pyrrolidine derivatives have been extensively studied for their role in drug discovery, offering a versatile scaffold for novel biologically active compounds. These compounds are valued for their potential in treating human diseases due to their pharmacophoric space exploration, contribution to stereochemistry, and increased three-dimensional coverage due to the non-planarity of the ring (Li Petri et al., 2021).
Analytical and Toxicological Applications
Analytical and toxicological applications of related compounds have also been documented, with research focusing on the detection, analysis, and toxicological profile of pyrrolidinophenone derivatives in biological fluids. This highlights the potential of utilizing (3-Fluorophenyl)(pyrrolidin-3-yl)methanone hydrochloride in forensic and toxicological studies, where its distinct structure could serve as a marker in analytical assays (Synbulatov et al., 2019).
properties
IUPAC Name |
(3-fluorophenyl)-pyrrolidin-3-ylmethanone;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO.ClH/c12-10-3-1-2-8(6-10)11(14)9-4-5-13-7-9;/h1-3,6,9,13H,4-5,7H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XURALOWMDURYDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C(=O)C2=CC(=CC=C2)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Fluorophenyl)(pyrrolidin-3-yl)methanone hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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